![molecular formula C26H35N7O2 B4028100 3-[4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE](/img/structure/B4028100.png)
3-[4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE
Overview
Description
3-[4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 3-[4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the cyclohexenyl intermediate: This step involves the reaction of cyclohexene with an appropriate reagent to introduce the desired functional group.
Amination: The cyclohexenyl intermediate is then reacted with an amine to form the amino derivative.
Triazine ring formation: The amino derivative undergoes cyclization with a triazine precursor to form the triazine ring.
Morpholine introduction: The triazine intermediate is then reacted with morpholine to introduce the morpholinyl group.
Final cyclization: The final step involves the cyclization of the intermediate to form the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one structure.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
3-[4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Cyclization: Further cyclization reactions can be performed to modify the structure.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and pathways.
Industrial Applications: It can be used as a precursor for the synthesis of other complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 3-[4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE involves its interaction with specific molecular targets. For example, it has been shown to inhibit the CHI3L1-IL-13Rα2 signaling pathway, leading to the suppression of cancer cell growth and metastasis . The compound binds to the chitinase-like protein CHI3L1, preventing its interaction with the IL-13Rα2 receptor, which in turn inhibits downstream signaling pathways such as the JNK-AP-1 pathway.
Comparison with Similar Compounds
Similar compounds to 3-[4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE include:
Cyclohexenone derivatives: These compounds share the cyclohexenyl group and are used in various synthetic applications.
Triazine derivatives: Compounds with the triazine ring are widely studied for their biological activities.
Morpholine-containing compounds: These compounds are known for their pharmacological properties.
The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
11-[4-[2-(cyclohexen-1-yl)ethylamino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O2/c34-23-8-4-7-22-21-15-20(17-33(22)23)16-32(18-21)26-29-24(27-10-9-19-5-2-1-3-6-19)28-25(30-26)31-11-13-35-14-12-31/h4-5,7-8,20-21H,1-3,6,9-18H2,(H,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWVSVABIHIOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC(=NC(=N2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[4-(DIPROPYLSULFAMOYL)PHENYL]ACETAMIDE](/img/structure/B4028017.png)
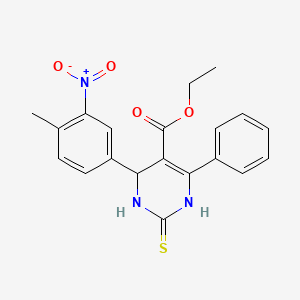
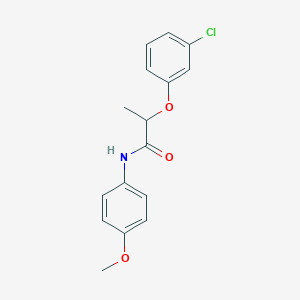
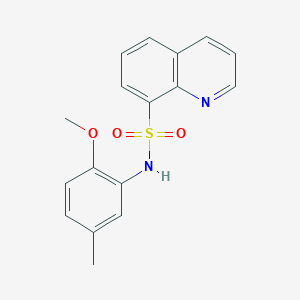
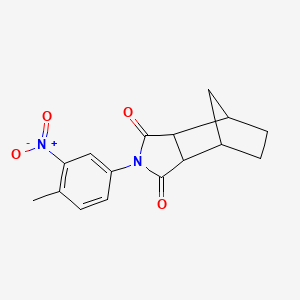
![2-{methyl[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B4028056.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-methoxy-2-phenylacetamide](/img/structure/B4028059.png)
![2-[(4-phenylbutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4028062.png)
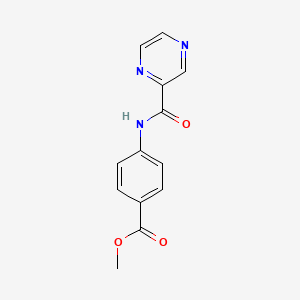
![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide](/img/structure/B4028081.png)
![4-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4028085.png)
![2-oxo-2-(2-thienyl)ethyl 2-[(2,3-dichlorophenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4028089.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B4028097.png)
![N-benzyl-N-ethyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4028111.png)
